Angiotensin I/II (5-8)
Overview
Description
Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (5-8) specifically refers to the amino acid sequence from the fifth to the eighth position in the angiotensin I and II peptides.
Scientific Research Applications
Angiotensin I/II (5-8) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Target of Action
The primary targets of Angiotensin I/II (5-8) are the angiotensin II type 1 (AT1) receptors found in various parts of the body, including the heart, blood vessels, and kidneys . These receptors play a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Angiotensin I/II (5-8) interacts with its targets by binding to the AT1 receptors . This binding triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure . It also stimulates the release of aldosterone from the adrenal glands and antidiuretic hormone (ADH, or vasopressin) from the pituitary gland .
Pharmacokinetics
All angiotensin-converting enzyme inhibitors, including Angiotensin I/II (5-8), bind to tissue and plasma protein . The free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration. Binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .
Result of Action
The action of Angiotensin I/II (5-8) results in several molecular and cellular effects. It causes the muscular walls of small arteries (arterioles) to constrict (narrow), which increases blood pressure . It also triggers the adrenal glands to release aldosterone and the pituitary gland to release antidiuretic hormone (ADH, or vasopressin), which causes the kidneys to reabsorb water .
Action Environment
The action of Angiotensin I/II (5-8) can be influenced by various environmental factors. For instance, the rate of renal blood flow primarily regulates the renin-angiotensin-aldosterone system (RAAS) . Changes in this rate, due to factors such as dehydration or heart failure, can therefore affect the action of Angiotensin I/II (5-8). Additionally, the presence of other hormones, such as atrial natriuretic peptide (ANP), can also influence its action by inhibiting the release of renin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Angiotensin I/II (5-8) interacts with various enzymes and proteins. The most notable interaction is with the angiotensin-I converting enzyme (ACE), a zinc protease that cleaves angiotensin-I to form angiotensin-II . This interaction is critical in the regulation of blood pressure and electrolyte fluid homeostasis .
Cellular Effects
Angiotensin I/II (5-8) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of blood pressure by the renin-angiotensin system (RAS) and kallikrein-kinin systems (KKS) .
Molecular Mechanism
At the molecular level, Angiotensin I/II (5-8) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to ACE, inhibiting its activity and thus reducing the conversion of angiotensin-I to angiotensin-II .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of angiotensin I/II (5-8) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (5-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Comparison with Similar Compounds
Angiotensin I/II (5-8) can be compared with other angiotensin peptides, such as:
Angiotensin I: The precursor to angiotensin II, which is converted by angiotensin-converting enzyme (ACE).
Angiotensin II: The primary active peptide in the renin-angiotensin system, responsible for most of the physiological effects.
Angiotensin (1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation and anti-inflammatory actions.
Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the distinct biological activities it exhibits compared to other angiotensin peptides. Its role in modulating the effects of the renin-angiotensin system makes it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAHIIILDHXJU-XSXWSVAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430963 | |
Record name | CTK1B7855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-50-6 | |
Record name | CTK1B7855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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